molecular formula C6H11F3O2 B8352636 3-Trifluoromethyl-1.5-pentanediol

3-Trifluoromethyl-1.5-pentanediol

Cat. No. B8352636
M. Wt: 172.15 g/mol
InChI Key: RLROJFITVNGKHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09309198B2

Procedure details

12.0 g (59.97 mmol) of 3-(trifluoromethyl)pentanedioic acid were dissolved in 70 ml of abs. THF, and, after cooling to −10° C., 120 ml (120 mmol) of a 1 M solution of lithium aluminium hydride in THF were added dropwise. After the addition had ended, the reaction mixture was warmed to RT overnight. After cooling to 0° C., initially about 10 ml of isopropanol and then 20 ml of an isopropanol/water mixture (3:1) were carefully added dropwise. The resulting suspension was acidified by addition of 1 N hydrochloric acid and mixed with Celite. The mixture was filtered and the filtrate obtained was concentrated under reduced pressure. To remove residual water, acetonitrile was added to the oil obtained and the mixture was once more concentrated under reduced pressure. The crude product was purified by chromatography on silica gel (mobile phase cyclohexane/ethyl acetate 4:1→1:1). This gave 4.5 g of the target product (43.6% of theory).
Quantity
12 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[CH:3]([CH2:8][C:9](O)=[O:10])[CH2:4][C:5](O)=[O:6].[H-].[Al+3].[Li+].[H-].[H-].[H-].C(O)(C)C.Cl>C1COCC1.C(O)(C)C.O>[F:1][C:2]([F:12])([F:13])[CH:3]([CH2:8][CH2:9][OH:10])[CH2:4][CH2:5][OH:6] |f:1.2.3.4.5.6,10.11|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
FC(C(CC(=O)O)CC(=O)O)(F)F
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(C)O.O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0° C.
ADDITION
Type
ADDITION
Details
mixed with Celite
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate obtained
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
To remove residual water, acetonitrile
ADDITION
Type
ADDITION
Details
was added to the oil
CUSTOM
Type
CUSTOM
Details
obtained
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was once more concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography on silica gel (mobile phase cyclohexane/ethyl acetate 4:1→1:1)

Outcomes

Product
Name
Type
Smiles
FC(C(CCO)CCO)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.